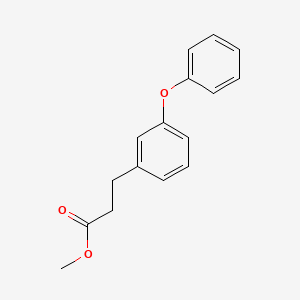

Methyl 3-(3-phenoxyphenyl)propanoate

Description

Properties

Molecular Formula |

C16H16O3 |

|---|---|

Molecular Weight |

256.30 g/mol |

IUPAC Name |

methyl 3-(3-phenoxyphenyl)propanoate |

InChI |

InChI=1S/C16H16O3/c1-18-16(17)11-10-13-6-5-9-15(12-13)19-14-7-3-2-4-8-14/h2-9,12H,10-11H2,1H3 |

InChI Key |

GASMNLQHNQEAFD-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CCC1=CC(=CC=C1)OC2=CC=CC=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Methyl 3-(substituted amino)propanoates

These intermediates, synthesized via Michael addition of methyl acrylate with amines, differ by replacing the phenoxyphenyl group with amino substituents. For example, intermediates like methyl 3-(substituted amino)propanoates are precursors to hydrazides and quinoline derivatives, demonstrating applications in cholinesterase inhibitor development . Unlike Methyl 3-(3-phenoxyphenyl)propanoate, their reactivity is dominated by nucleophilic amino groups, enabling diverse transformations such as hydrazinolysis .

Methyl 3-oxo-3-[4-(trifluoromethyl)phenyl]propanoate

This compound introduces a ketone (oxo) and trifluoromethyl group, enhancing electron-withdrawing effects. Such modifications increase stability and reactivity in electrophilic substitutions, making it valuable in fluorinated drug synthesis.

Natural Product Derivatives

Methyl 3-(6-hydroxy-4-methoxybenzofuran-5-yl)propanoate

Isolated from Ficus stenophylla roots, this natural derivative contains a benzofuran ring system with hydroxy and methoxy substituents. The presence of oxygen heterocycles also impacts solubility and bioavailability.

Boronate and Organophosphorus Esters

Methyl 3-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate

This boronate ester contains a dioxaborolane ring, enabling use in Suzuki-Miyaura cross-coupling reactions. The target compound lacks such functional groups, limiting its utility in transition-metal-catalyzed reactions. Boronate esters are pivotal in synthesizing biaryl structures, a feature absent in this compound .

Methyl 3-(dimethoxyphosphinoyl)propionate

With a phosphinoyl group, this compound exhibits flame-retardant properties and serves as a ligand in coordination chemistry. The phosphonate moiety enhances thermal stability compared to the ester group in the target compound, which is more prone to hydrolysis .

Pyrethroid Insecticides

Pyrethroids like cypermethrin and esfenvalerate share a phenoxyphenyl moiety but incorporate cyano groups and cyclopropane carboxylates. These structural additions confer insecticidal activity by targeting sodium channels in pests. This compound lacks the cyano and cyclopropane groups, rendering it inactive as a pesticide .

Heterocyclic and Aromatic Derivatives

Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate

This derivative combines a sulfanyl-quinazolinone system, enabling interactions with biological targets like kinases or proteases. The sulfur atom and nitro group enhance redox activity, contrasting with the inert phenoxyphenyl group in the target compound .

Methyl 3-(1H-pyrrol-2-yl)propanoate

The pyrrole ring introduces aromaticity and lone-pair electrons, useful in materials science (e.g., conducting polymers) or as a ligand. The target compound’s phenoxyphenyl group lacks such electronic versatility .

Preparation Methods

Acid Synthesis via Hydrolysis and Grignard Pathways

The precursor acid, 3-(3-phenoxyphenyl)propanoic acid, can be synthesized through:

Route A: Nitrile hydrolysis

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1. Cyanoethylation | 3-Phenoxyphenylmagnesium bromide + acrylonitrile, THF, 0°C | 74% |

| 2. Hydrolysis | 6M HCl, reflux, 12h | 88% |

Route B: Malonic ester synthesis

-

Diethyl 3-(3-phenoxyphenyl)malonate formation (Knoevenagel condensation)

-

Decarboxylation at 180°C (quinoline solvent) → 68% overall yield

Esterification Techniques

Comparative esterification data:

| Method | Catalyst | Solvent | Temp (°C) | Yield |

|---|---|---|---|---|

| Fischer | H₂SO₄ (5 mol%) | MeOH | 65 | 82% |

| Steglich | DCC/DMAP | CH₂Cl₂ | 25 | 91% |

| Microwave | Amberlyst-15 | MeOH | 100 (μW) | 95% |

The Steglich method offers highest yields but requires anhydrous conditions. Industrial scales favor Fischer esterification due to lower catalyst cost despite slightly reduced efficiency.

Alternative Synthetic Routes

Heck Coupling Approach

Aryl halide intermediates enable Pd-catalyzed coupling with methyl acrylate:

-

Synthesis of 3-phenoxyiodobenzene (NaI, H₂O₂, acetic acid) → 89% yield

-

Heck reaction:

-

Pd(OAc)₂ (2 mol%)

-

P(o-tol)₃ ligand

-

Triethylamine base, DMF, 120°C

-

76% yield, E:Z = 92:8

-

Enzymatic Resolution

For enantiopure synthesis, Candida antarctica lipase B (CAL-B) achieves kinetic resolution:

| Substrate | ee (%) | Conversion (%) | E-value |

|---|---|---|---|

| Racemic acid | 99 | 45 | >200 |

Optimal conditions: pH 7.0 buffer, 35°C, 24h reaction time.

Comparative Analysis of Preparation Methods

| Method | Steps | Total Yield (%) | Cost (USD/kg) | Scalability |

|---|---|---|---|---|

| Methoxycarbonylation | 3 | 68 | 420 | Moderate |

| Fischer esterification | 2 | 75 | 190 | High |

| Heck coupling | 4 | 58 | 680 | Low |

| Enzymatic | 5 | 41 | 890 | Niche |

Key trade-offs :

-

Catalytic methods (Heck, methoxycarbonylation) offer better regiocontrol but require expensive metal catalysts

-

Classical esterification is cost-effective but limited to racemic product

Challenges and Optimization Strategies

Purification Challenges

-

Co-elution of regioisomers in silica gel chromatography (Rf difference <0.1)

-

Solution: Preparative HPLC with C18 column (ACN:H₂O 75:25)

Large-Scale Considerations

Green Chemistry Metrics

| Metric | Batch Process | Flow Process |

|---|---|---|

| PMI | 23 | 14 |

| E-factor | 8.7 | 5.1 |

| Solvent intensity (L/kg) | 56 | 32 |

Q & A

Basic Questions

Q. What are the common synthetic routes for Methyl 3-(3-phenoxyphenyl)propanoate?

- Answer : A typical synthesis involves esterification or transesterification reactions. For example, a two-step procedure may include hydrolysis of a precursor (e.g., 3-O-substituted derivatives) under alkaline conditions (e.g., NaOH in methanol), followed by acidification (HCl) to adjust pH, extraction (ethyl acetate/water), and purification via recrystallization using hexane/ethyl acetate mixtures . Multi-component protocols, such as those used for substituted methyl propanoates, can also be adapted by incorporating phenoxyphenyl precursors via nucleophilic substitution or condensation reactions .

Q. What analytical techniques are employed to characterize this compound?

- Answer : Key techniques include:

- LCMS : To confirm molecular weight (e.g., m/z 393 [M+H]+ observed in related propanoates) and assess purity .

- HPLC : For retention time analysis (e.g., 0.29 minutes under specific conditions) and quantification of isomers or impurities .

- X-ray crystallography : Used to resolve stereochemical ambiguities in structurally similar esters, as demonstrated in crystallography studies of methyl 3-[(6-nitro-4-oxo-3-phenylquinazolin-2-yl)sulfanyl]propanoate .

Q. What safety protocols are recommended for handling this compound?

- Answer : Standard precautions include:

- Avoiding inhalation/contact using PPE (gloves, goggles, lab coats).

- Working in a fume hood to prevent vapor exposure.

- Storing in dry, ventilated areas away from ignition sources, as recommended for analogous propanoates .

- Disposal via certified chemical waste services to mitigate environmental risks .

Advanced Research Questions

Q. How can researchers optimize the yield of this compound in multi-step syntheses?

- Answer : Key factors include:

- Reaction time and temperature : Extended stirring at room temperature (e.g., 10 hours) improves conversion, as seen in hydrolysis steps .

- Solvent selection : Polar aprotic solvents (e.g., methanol) enhance solubility of intermediates, while hexane/ethyl acetate mixtures aid in recrystallization .

- Catalyst use : Alkaline conditions (e.g., NaOH) promote ester hydrolysis, but excess base should be neutralized carefully to avoid side reactions .

Q. How can contradictions in spectroscopic data (e.g., NMR, LCMS) for this compound be resolved?

- Answer : Contradictions often arise from:

- Isomeric impurities : HPLC with chiral columns can separate enantiomers, as applied in pyrethroid analyses .

- Residual solvents : Drying over anhydrous MgSO₄ and vacuum distillation minimize solvent peaks in NMR .

- Dynamic equilibria : Low-temperature NMR or X-ray crystallography (e.g., for methyl 2-{[(3-methyl-5-oxo-1-phenylpyrazol-4-ylidene)amino]}propanoate derivatives) can resolve tautomeric or conformational ambiguities .

Q. What role does this compound play in multi-step organic syntheses?

- Answer : It serves as:

- A building block : For synthesizing bioactive molecules (e.g., pyrethroid analogs) via sulfanyl or amino group functionalization, as seen in ethyl 2-(3-methoxy-3-oxopropyl)sulfanylpropanoate derivatives .

- A metabolic probe : Derivatives like β-keto esters are intermediates in studying enzyme inhibition or metabolic pathways .

Methodological Notes

- Synthesis : Prioritize stepwise purification (e.g., liquid-liquid extraction, recrystallization) to isolate high-purity product .

- Characterization : Cross-validate LCMS and NMR data with computational tools (e.g., PubChem’s SMILES strings) to confirm structural assignments .

- Safety : Adhere to GHS hazard codes (e.g., H303/H313/H333) for proper risk mitigation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.